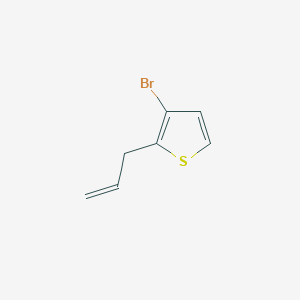

3-(3-Bromo-2-thienyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

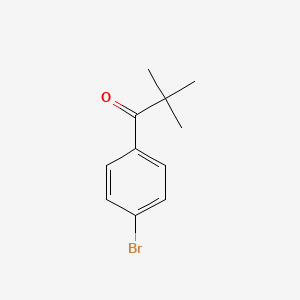

“3-(3-Bromo-2-thienyl)-1-propene” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a five-member aromatic ring with one sulfur atom and four carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves autopolymerization reactions, which are common synthesis methods for polythiophenes using halogenated thiophene derivatives . Another method for the synthesis of similar compounds involves the ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis

The molecular structure of “3-(3-Bromo-2-thienyl)-1-propene” is likely to be complex due to the presence of the bromine and sulfur atoms. The bromine atom can form a close contact with hydrogen, leading to some distorted geometrical values .Chemical Reactions Analysis

The autopolymerization reaction is one of the common reactions involving halogenated thiophene derivatives. In this reaction, a side reaction was found, and it was estimated that the polymerization reaction mechanism occurred in multiple steps .Applications De Recherche Scientifique

- This compound could be used in the synthesis of various organic compounds due to the presence of the bromine atom which is a good leaving group, and the thiophene ring which is a versatile building block in organic synthesis .

- It can be used in the synthesis of polymers. For instance, the autopolymerization of 2-bromo-3-methoxythiophene has been studied, and it was found that the polymerization reaction mechanism occurred in multiple steps .

- The compound “3-({[(3-Bromo-2-thienyl)methyl]amino}methyl)-3-pentanol” has been identified, which suggests potential applications in biochemistry .

- While no specific applications in environmental science were found, the compound could potentially be used in the synthesis of various organic compounds, which could have environmental implications .

- Thiophene derivatives have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . They have been widely studied and have received much attention for their conductivity and application in field-effect transistors, electroluminescent devices, and solar cells .

Organic Synthesis

Material Science

Biochemistry

Environmental Science

Energy Production

Agriculture

Orientations Futures

Thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli. They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Therefore, the future directions for “3-(3-Bromo-2-thienyl)-1-propene” could involve further exploration of its properties and potential applications in these fields.

Propriétés

IUPAC Name |

3-bromo-2-prop-2-enylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-2-3-7-6(8)4-5-9-7/h2,4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZKCBQLDLUYFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500593 |

Source

|

| Record name | 3-Bromo-2-(prop-2-en-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-2-thienyl)-1-propene | |

CAS RN |

33892-67-0 |

Source

|

| Record name | 3-Bromo-2-(prop-2-en-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1281462.png)